(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from basic sugar or amino acid derivatives. For instance, the synthesis of 4-deoxy-4-nitrosialic acid was achieved in seven steps from D-arabinose, involving coupling reactions, ozonolysis, and fractional crystallization . Similarly, the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid was performed using nitric acid and ethyl 2-(5-aminotetrazol-1-yl)acetate, followed by reactions with sodium hydroxide and cyanogen azide . These methods could potentially be adapted for the synthesis of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid has been characterized using techniques such as single-crystal X-ray diffraction. For example, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was characterized, revealing an octahedral coordination around the Mo atom . This suggests that nitro-substituted acetic acids can form complex structures with metal ions, which could be relevant for understanding the coordination chemistry of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid.
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of nitro-substituted acetic acid derivatives. For instance, the ozonolysis step in the synthesis of 4-deoxy-4-nitrosialic acid is critical for the formation of the pyranoside structure . In the case of energetic salts based on nitroiminotetrazole-containing acetic acid, the formation of nitroiminotetrazolate salts indicates the ability of these compounds to form stable ionic structures . These reactions provide a foundation for predicting the reactivity of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid in various chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid are not directly reported, the properties of similar compounds can be inferred. For example, the energetic materials based on nitroiminotetrazole-containing acetic acid were characterized spectroscopically, and their heats of formation and detonation properties were calculated . These properties are indicative of the potential energetic nature of nitro-substituted acetic acids, which could also apply to the compound of interest.
Scientific Research Applications
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Siderophores in Biological Pathways
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron. They have applications in medicine, agriculture, and environmental sciences .
- Method : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results : Applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
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- Application : The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are used in sports after systemic administration .
- Method : The metabolism of BA and DA differs for the different application routes .
- Results : Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
properties
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVGTTUIMHJYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935811 | |
Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid | |
CAS RN |
15784-35-7 | |
Record name | NSC117422 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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